molecular formula C13H8F3NO2 B1613449 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid CAS No. 339538-61-3

2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid

Cat. No.: B1613449
CAS No.: 339538-61-3
M. Wt: 267.2 g/mol
InChI Key: UOFKKYURCNXUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid: is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 5-(Trifluoromethyl)pyridin-2-yl bromide), boronic acid (e.g., benzoic acid boronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but generally ranges from a few hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions: 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as LiAlH4 or NaBH4 in solvents like ether or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, it is used in the development of materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Uniqueness: 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid is unique due to the combination of the trifluoromethyl group and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)8-5-6-11(17-7-8)9-3-1-2-4-10(9)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFKKYURCNXUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627961
Record name 2-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339538-61-3
Record name 2-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid isopropyl ester was dissolved in 10 ml of a 3:1:1 mixture of tetrahydrofuran-methanol-water, and lithium hydroxide monohydrate (161 mg, 3.84 mmol) was added. After stirring for 3 h at room temperature, the volatiles were removed under vacuum and 5 ml of water were added to the mixture, which was brought to pH 6 with 1N HCl. The resulting slurry was extracted with ethyl acetate, the combined organic layers were dried (magnesium sulfate), filtered and concentrated under vacuum to provide the title compound.
Name
2-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
161 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran-methanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
COC(=O)c1ccccc1-c1ccc(C(F)(F)F)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using methyl 3-trifluoromethylpyridine-6-ylbenzoate (791 mg) and aqueous sodium hydroxide solution (1N, 5.60 ml) and the reaction mixture was treated to afford the title compound (546 mg) which includes some impurity and was used in example 106 without further purification.
Name
methyl 3-trifluoromethylpyridine-6-ylbenzoate
Quantity
791 mg
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.